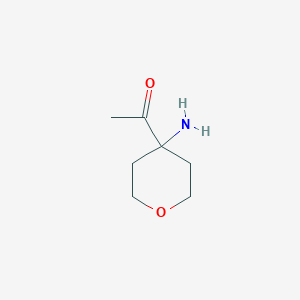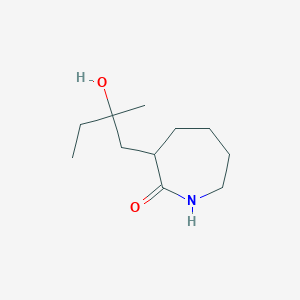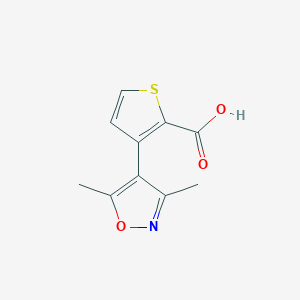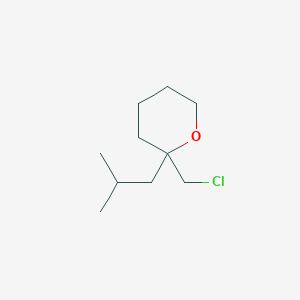
2-(Chloromethyl)-2-(2-methylpropyl)oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-2-(2-methylpropyl)oxane: is an organic compound that belongs to the class of oxanes, which are six-membered cyclic ethers This compound is characterized by the presence of a chloromethyl group and a 2-methylpropyl group attached to the oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-2-(2-methylpropyl)oxane can be achieved through several methods. One common approach involves the reaction of 2-methylpropyl alcohol with epichlorohydrin in the presence of a strong base such as sodium hydroxide. The reaction proceeds via the formation of an intermediate epoxide, which subsequently undergoes ring-opening to form the desired oxane compound.
Reaction Scheme:
- 2-methylpropyl alcohol + epichlorohydrin → intermediate epoxide
- Intermediate epoxide + NaOH → this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-2-(2-methylpropyl)oxane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form oxirane derivatives or other oxidized products.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating.
Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane).
Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran).
Major Products Formed
Substitution Reactions: Amino derivatives, thioether derivatives, alkoxy derivatives.
Oxidation Reactions: Oxirane derivatives, hydroxylated products.
Reduction Reactions: Methyl derivatives.
Scientific Research Applications
2-(Chloromethyl)-2-(2-methylpropyl)oxane has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Potential precursor for the development of pharmaceutical compounds with therapeutic properties.
Materials Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-2-(2-methylpropyl)oxane depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In pharmaceuticals, its mechanism of action would be determined by the specific molecular targets and pathways involved in the therapeutic context.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)oxane: Lacks the 2-methylpropyl group, making it less sterically hindered.
2-(Bromomethyl)-2-(2-methylpropyl)oxane: Similar structure but with a bromomethyl group instead of a chloromethyl group, leading to different reactivity.
2-(Chloromethyl)-2-(2-ethylpropyl)oxane: Similar structure but with an ethyl group instead of a methyl group, affecting its steric and electronic properties.
Uniqueness
2-(Chloromethyl)-2-(2-methylpropyl)oxane is unique due to the presence of both a chloromethyl group and a 2-methylpropyl group, which confer specific reactivity and steric properties. This combination makes it a valuable intermediate in organic synthesis and other applications.
Properties
Molecular Formula |
C10H19ClO |
|---|---|
Molecular Weight |
190.71 g/mol |
IUPAC Name |
2-(chloromethyl)-2-(2-methylpropyl)oxane |
InChI |
InChI=1S/C10H19ClO/c1-9(2)7-10(8-11)5-3-4-6-12-10/h9H,3-8H2,1-2H3 |
InChI Key |
BCIHDBDIMPXHSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1(CCCCO1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


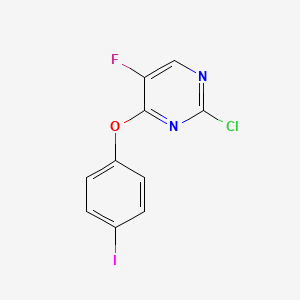
![1-[2-(Difluoromethyl)pyridin-4-yl]cyclopropan-1-amine](/img/structure/B13174997.png)
![9-Oxa-2-azaspiro[5.5]undecan-4-ol](/img/structure/B13174998.png)
![6-(Thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13175005.png)
![N-{[3-(trifluoromethyl)phenyl]methyl}-1H-imidazole-1-carboxamide](/img/structure/B13175006.png)
![3',3',5'-Trimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13175015.png)
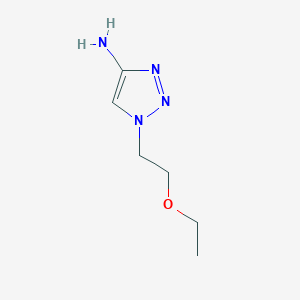
![Ethyl 2-[5-methyl-3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13175030.png)



